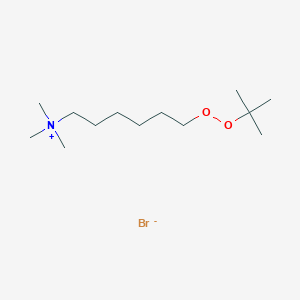
6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a tert-butylperoxy group, which is a common feature in organic peroxides, and a quaternary ammonium group, which imparts ionic characteristics to the molecule. This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor containing a quaternary ammonium group. One common method involves the acylation of tert-butyl hydroperoxide with a brominated hexane derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the stability of the peroxide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques. Safety measures are crucial due to the reactive nature of organic peroxides.
Analyse Chemischer Reaktionen
Types of Reactions
6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide undergoes various types of chemical reactions, including:
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include radical initiators and solvents like ethanol or phthalate.
Substitution: Reagents such as sodium hydroxide or other nucleophiles are used under mild conditions to achieve substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide primarily involves the decomposition of the peroxide group to generate free radicals. These radicals can initiate various chemical reactions, including polymerization and oxidation. The quaternary ammonium group enhances the solubility and stability of the compound in aqueous and organic solvents, facilitating its use in diverse applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl peroxybenzoate: Another organic peroxide used as a radical initiator in polymerization reactions.
1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane: An industrial initiator and cross-linking agent with two active peroxy bonds.
Uniqueness
6-(tert-Butylperoxy)-N,N,N-trimethylhexan-1-aminium bromide is unique due to its combination of a peroxide group and a quaternary ammonium group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds that may only contain one of these functional groups .
Eigenschaften
CAS-Nummer |
228731-12-2 |
|---|---|
Molekularformel |
C13H30BrNO2 |
Molekulargewicht |
312.29 g/mol |
IUPAC-Name |
6-tert-butylperoxyhexyl(trimethyl)azanium;bromide |
InChI |
InChI=1S/C13H30NO2.BrH/c1-13(2,3)16-15-12-10-8-7-9-11-14(4,5)6;/h7-12H2,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HPZYFPDEIDYBMM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OOCCCCCC[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


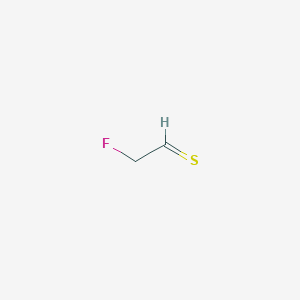
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
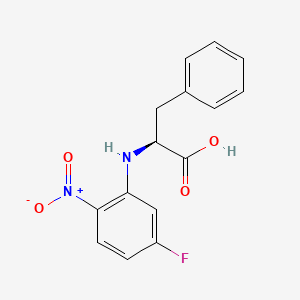
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)
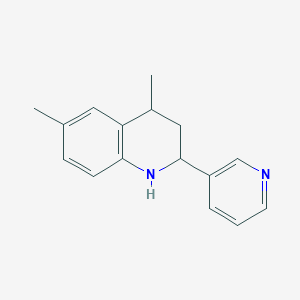

![Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate](/img/structure/B12580489.png)
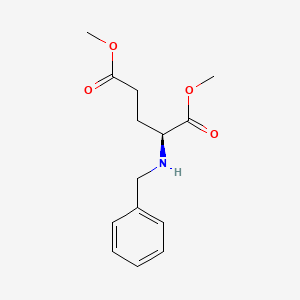
![L-Phenylalanine, N-[[(triphenylmethyl)thio]acetyl]-](/img/structure/B12580495.png)
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclohexyl-N-ethylbenzenesulfonamide](/img/structure/B12580499.png)
![2,2,2-trifluoro-N-[[(2S)-piperidin-2-yl]methyl]acetamide](/img/structure/B12580511.png)
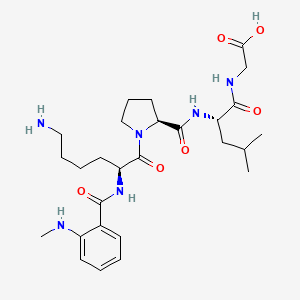
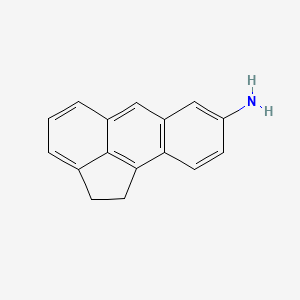
![(9-tert-Butyl-1,5-dioxaspiro[5.5]undecan-3-yl)(trimethyl)silane](/img/structure/B12580527.png)
